molecular formula C21H18Cl2F3N5O2 B2541476 (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile CAS No. 400076-75-7

(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile

Cat. No.: B2541476
CAS No.: 400076-75-7
M. Wt: 500.3
InChI Key: YLAKBYPXAHCIQJ-VPUKRXIYSA-N
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Description

(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile is a sophisticated chemical building block designed for medicinal chemistry and pharmaceutical research. This compound features a complex structure incorporating a piperazine linker, a chlorophenyl group, and a nitrile moiety, which are common pharmacophores in drug discovery. Its core value lies in its potential as a key intermediate or precursor in the synthesis of biologically active molecules, particularly for probing kinase signaling pathways. The presence of the trifluoromethyl-pyridine group is a hallmark of compounds that often exhibit potent and selective inhibition of protein kinases, which are critical targets in oncology and inflammatory disease research [https://www.rcsb.org/]. Researchers can utilize this compound to develop novel therapeutic candidates or as a chemical probe to study specific enzyme functions and cellular processes. It is supplied as a high-purity solid to ensure reproducibility in experimental outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3N5O2/c22-17-3-1-14(2-4-17)15(10-27)11-29-33-13-19(32)30-5-7-31(8-6-30)20-18(23)9-16(12-28-20)21(24,25)26/h1-4,9,11-12,15H,5-8,13H2/b29-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKBYPXAHCIQJ-VPUKRXIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CC(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.

    Ether Formation: The piperazine derivative is then reacted with an appropriate oxoethoxy compound to form the ether linkage.

    Imine Formation: The resulting compound undergoes a condensation reaction with an aldehyde or ketone to form the imine group.

    Final Coupling: The final step involves coupling the imine compound with 4-chlorobenzonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chloro groups on the pyridine and benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine and pyridine rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

Central Nervous System Disorders

Research has indicated that compounds similar to (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile exhibit potential as therapeutic agents for various CNS disorders, including:

  • Alzheimer's Disease : The inhibition of specific enzymes related to neurodegeneration.
  • Cognitive Impairments : Compounds targeting neurotransmitter systems to enhance cognitive function.

In a study published in the Journal of Medicinal Chemistry, derivatives of piperazine were synthesized and evaluated for their efficacy as dopamine D4 receptor agonists, which are crucial for treating conditions like schizophrenia and Parkinson's disease .

Metabolic Syndrome

The compound may also play a role in treating metabolic disorders such as:

  • Type 2 Diabetes : By modulating insulin sensitivity and glucose metabolism.
  • Obesity : Through mechanisms that involve appetite regulation and energy expenditure.

A patent document highlighted the use of related compounds for inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is important in managing metabolic syndrome . This inhibition can lead to improved metabolic profiles in patients suffering from these conditions.

Case Study 1: Inhibition of Enzymatic Activity

A study focused on a series of piperazine derivatives demonstrated that modifications to the core structure led to enhanced inhibitory activity against specific enzymes linked to metabolic pathways. The results suggested that the introduction of trifluoromethyl groups significantly increased potency .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of compounds similar to this compound. The findings revealed that these compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases .

Data Tables

Application AreaMechanism of ActionReferences
Central Nervous System DisordersModulation of neurotransmitter systems
Metabolic SyndromeInhibition of metabolic enzymes
NeuroprotectionReduction of oxidative stress

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine and Chlorophenyl Groups

Compound from :

3-[2-({2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}amino)-2-oxoethyl]-1H-indole-2-carboxylic acid

  • Key Features :
    • Piperazine ring connected to a 3-chlorophenyl group.
    • Indole-carboxylic acid substituent instead of propanenitrile.
  • Implications: The carboxylic acid may enhance hydrogen bonding but reduce cell permeability compared to the nitrile group in the target compound.
Compound from :

4-({[(2-Chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Key Features: Chlorophenyl and trifluoromethyl groups. Pyrazole core with sulfanyl and imino ester substituents.
  • Sulfanyl and ester groups may alter electronic properties compared to the target’s oxoethoxy linker .

Analogs with Propenenitrile or Pyridine Moieties

Compound from :

(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile

  • Key Features :
    • Propenenitrile backbone with chlorophenyl and dioxopyrimidinyl groups.
    • Molecular Weight: 444.268 g/mol.
  • Implications :
    • The enenitrile group is shared with the target, suggesting comparable reactivity.
    • Dioxopyrimidinyl substituents may increase polarity, reducing lipophilicity compared to the target’s trifluoromethylpyridine .
Compound from :

(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide

  • Key Features :
    • Pyridine ring with 3-chloro-5-(trifluoromethyl) substitution.
    • Enamide group instead of propanenitrile.
    • Molecular Weight: 264.63 g/mol.
  • Implications: The pyridinyl trifluoromethyl group is identical to the target’s, highlighting its role in enhancing stability. The enamide group may offer stronger hydrogen bonding than the target’s imino group .

Physicochemical and Functional Group Comparisons

Feature Target Compound
Core Structure Propanenitrile Propenenitrile Indole-carboxylic acid Enamide
Aromatic Groups 4-Chlorophenyl, pyridine Chlorophenyl, pyrimidinyl 3-Chlorophenyl Pyridine
Key Substituent Trifluoromethylpyridine Dioxopyrimidinyl Piperazine-ethylamino Trifluoromethylpyridine
Molecular Weight Likely >400 g/mol* 444.268 g/mol Not provided 264.63 g/mol
Functional Groups Imino, nitrile, oxoethoxy Enenitrile, ether Carboxylic acid, piperazine Enamide, trifluoromethyl

*Estimated based on structural complexity.

Biological Activity

The compound (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile, also known by its CAS number 339102-94-2, is a synthetic organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H21ClF3N7O2
  • Molecular Weight : 483.87 g/mol
  • Structure : The compound features a piperazine ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacteria and fungi. The compound's structural similarity suggests potential for similar activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds containing similar functional groups have been evaluated for anti-inflammatory effects. A study on hydrazone derivatives indicated significant anti-inflammatory activity in carrageenan-induced paw edema models . The presence of the trifluoromethyl group may enhance this activity through modulation of inflammatory mediators.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical in disease pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Hydrazone Derivatives Showed antimicrobial and anticancer properties; compounds synthesized exhibited significant activity against various pathogens .
Trifluoromethyl Compounds Reviewed for their role in drug development; many approved drugs contain this moiety due to enhanced pharmacological profiles .
Cytotoxicity Studies Related compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .

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